1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione
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Overview
Description
1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a butoxyphenyl group attached to a chloropyrrolidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzylamine with maleic anhydride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Reaction of 4-butoxybenzylamine with maleic anhydride to form an intermediate.
Step 2: Chlorination of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloropyrrolidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Butoxyphenyl)-3-piperidin-1-ylpropan-1-one: A related compound with similar structural features.
1-(4-Butoxyphenyl)-2-phenylethanone: Another compound with a butoxyphenyl group.
Uniqueness
1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-chloropyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16ClNO3/c1-2-3-8-19-11-6-4-10(5-7-11)16-13(17)9-12(15)14(16)18/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
QVBBOJSXNIAAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |
Origin of Product |
United States |
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